

# Comparative Analysis of RIPK1 Inhibitors: A Focus on GSK'772

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Ripk1-IN-28 |           |
| Cat. No.:            | B15584407   | Get Quote |

An important note on the availability of data: This guide was intended to provide a direct comparison of the in vivo efficacy of **Ripk1-IN-28** and GSK'772. However, a comprehensive search of publicly available scientific literature and clinical trial databases did not yield any specific information for a compound designated "**Ripk1-IN-28**." Therefore, a direct comparative analysis is not feasible at this time.

This guide will proceed by presenting a detailed overview of the available in vivo efficacy data for GSK'772 (GSK2982772), a well-documented, first-in-class, orally active and selective RIPK1 inhibitor that has undergone clinical investigation for various inflammatory diseases. This information is intended to serve as a valuable resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of RIPK1 inhibition.

#### **GSK'772: An Overview**

GSK'772 is a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a key signaling node in inflammation and regulated cell death pathways, including necroptosis and apoptosis.[1][2] By binding to an allosteric pocket of the RIPK1 kinase domain, GSK'772 inhibits its kinase activity, thereby blocking downstream inflammatory signaling and cell death. [3][4]

### **Quantitative Data Summary**

The following tables summarize the available quantitative data for GSK'772 from preclinical and clinical studies.



Table 1: Preclinical In Vitro and In Vivo Efficacy of GSK'772

| Parameter         | Species           | Assay/Model                                                | Result                                      |
|-------------------|-------------------|------------------------------------------------------------|---------------------------------------------|
| IC_50_            | Human             | RIPK1 Kinase Assay                                         | 6.3 nM[5]                                   |
| Cellular Activity | Human HT-29 cells | TNF-induced<br>Necroptosis                                 | Potent inhibition[5]                        |
| In Vivo Efficacy  | Mouse             | TNF-induced Systemic Inflammatory Response Syndrome (SIRS) | No activity (species-specific inhibitor)[6] |

Table 2: Clinical Efficacy of GSK'772 in Ulcerative Colitis (Phase IIa)

| Endpoint (Day 43)                                   | GSK'772 (60 mg TID, n=24) | Placebo (n=12) |
|-----------------------------------------------------|---------------------------|----------------|
| Mayo Endoscopic Score of 0 or 1                     | 13% (3/24)[7]             | 0% (0/12)[7]   |
| Change in C-reactive protein (CRP) levels (LS mean) | -0.64[3]                  | 1.06[3]        |

TID: three times a day. LS mean: least squares mean.

Table 3: Clinical Efficacy of GSK'772 in Plaque Psoriasis (Phase IIa)



| Endpoint (Day 84)                         | GSK'772 (60 mg<br>BID, n=~22) | GSK'772 (60 mg<br>TID, n=~22)                                | Placebo (n=~21) |
|-------------------------------------------|-------------------------------|--------------------------------------------------------------|-----------------|
| Improvement in Plaque Lesion Severity Sum | Improvement observed[4]       | Interpretation<br>complicated by high<br>placebo response[4] | -               |
| Reduction in<br>Epidermal Thickness       | Observed[4]                   | Observed[4]                                                  | -               |
| Reduction in CD3+ T cell infiltration     | Observed[4]                   | Observed[4]                                                  | -               |

BID: twice a day; TID: three times a day.

Table 4: Clinical Efficacy of GSK'772 in Moderate to Severe Plaque Psoriasis (Phase II)

| Endpoint (Week 12) | GSK'772 (960 mg MR QD,<br>n=19) | Placebo (n=10) |
|--------------------|---------------------------------|----------------|
| PASI75 Response    | 5% (1/19)[8]                    | 0% (0/10)[8]   |
| PASI50 Response    | 42% (8/19)[8]                   | 20% (2/10)[8]  |

MR QD: modified-release once daily. PASI75/50: 75%/50% reduction in Psoriasis Area and Severity Index.

# **Experimental Protocols Phase IIa Study in Ulcerative Colitis**

- Study Design: A multicenter, randomized, double-blind, placebo-controlled study with an open-label extension phase.[3]
- Participants: Patients with active ulcerative colitis.
- Treatment:



- Part A (42 days): Patients were randomized (2:1) to receive GSK2982772 (60 mg) or placebo, administered orally three times daily.[7][9]
- Part B (42 days): All patients received open-label GSK2982772 (60 mg) three times daily.
   [7][9]
- Assessments: Safety, pharmacokinetics, pharmacodynamic biomarkers (e.g., CRP), histological disease activity, and clinical efficacy (e.g., Mayo endoscopic score) were assessed at day 43 and day 85.[7]

## Phase IIa Study in Plaque Psoriasis

- Study Design: A multicenter, randomized, double-blind, placebo-controlled, repeat-dose study.[4]
- Participants: Patients with mild-to-moderate active plaque-type psoriasis.[4]
- Treatment: Patients were randomized to receive GSK2982772 (60 mg twice daily or three times daily) or placebo for 84 days.[4]
- Assessments: Safety, tolerability, pharmacokinetics, pharmacodynamics, and preliminary efficacy were evaluated. Efficacy endpoints included Plaque Lesion Severity Sum, epidermal thickness, and infiltration of CD3+ T cells in skin biopsies.[4]

## **Signaling Pathways and Experimental Workflows**





Click to download full resolution via product page

Caption: RIPK1 Signaling Pathway.





Click to download full resolution via product page

Caption: Clinical Trial Workflow.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchgate.net [researchgate.net]
- 2. A randomized, placebo-controlled experimental medicine study of RIPK1 inhibitor GSK2982772 in patients with moderate to severe rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A randomised, placebo-controlled study of RIPK1 inhibitor GSK2982772 in patients with active ulcerative colitis PMC [pmc.ncbi.nlm.nih.gov]
- 4. Response to Inhibition of Receptor-Interacting Protein Kinase 1 (RIPK1) in Active Plaque Psoriasis: A Randomized Placebo-Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- 7. A randomised, placebo-controlled study of RIPK1 inhibitor GSK2982772 in patients with active ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]



- 8. Inhibition of Receptor-Interacting Protein Kinase 1 in Chronic Plaque Psoriasis: A Multicenter, Randomized, Double-Blind, Placebo-Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [Comparative Analysis of RIPK1 Inhibitors: A Focus on GSK'772]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15584407#in-vivo-efficacy-of-ripk1-in-28-compared-to-gsk-772]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com